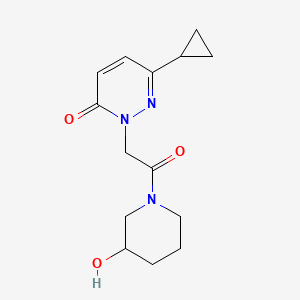

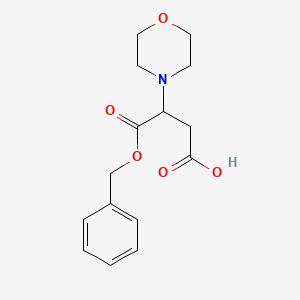

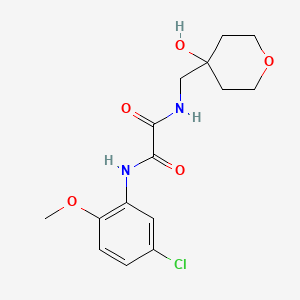

![molecular formula C22H19ClN4O4 B2740895 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946217-58-9](/img/structure/B2740895.png)

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for being fast, clean, high-yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a chlorophenyl group, a methoxyimidazopyridazine group, and a dimethoxybenzamide group .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Antineoplastic Activities

Compounds with imidazo[1,2-b]pyridazin motifs have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives incorporating the thiazole ring were synthesized and screened for in vitro antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as for their inhibitory action against fungi. These thiazole derivatives may offer valuable therapeutic intervention for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Moreover, benzimidazole condensed ring systems, akin to the imidazo[1,2-b]pyridazin structure, have been explored for their antineoplastic activity. A range of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and subjected to in vitro disease human cell screening panel assays. Some derivatives exhibited variable degrees of antineoplastic activity against tested cell lines, highlighting their potential as cancer therapeutics (Abdel-Hafez, 2007).

CNS Activity and Radiolabeling for Imaging

Imidazo[1,2-b]pyridazines, structurally related to the compound of interest, have been synthesized and evaluated for their central nervous system (CNS) activity. These compounds demonstrated the ability to displace [3H]diazepam from rat brain membranes, indicating potential applications in CNS disorder treatment and research (Barlin, Davies, Davis, & Harrison, 1994).

Additionally, radiolabeled nonpeptide angiotensin II antagonists, including those with imidazo[4,5-b]pyridin motifs, were developed for angiotensin II, AT1 receptor imaging. Such compounds, prepared by C-11 methylation, demonstrated potent and selective ligand characteristics for the AT1 receptor, underscoring their utility in medical imaging to study receptor distribution and activity (Hamill et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c1-29-18-6-4-5-14(21(18)31-3)22(28)25-16-11-13(7-8-15(16)23)17-12-27-19(24-17)9-10-20(26-27)30-2/h4-12H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZCNLIKFRNQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

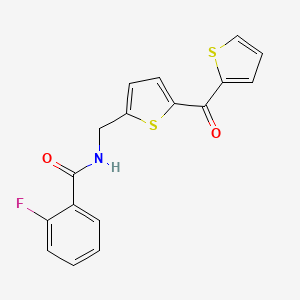

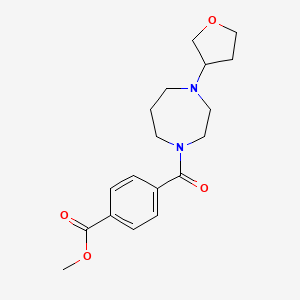

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)

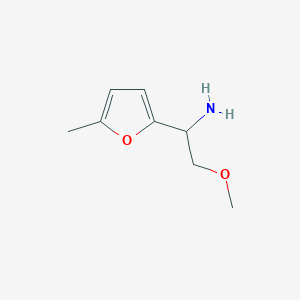

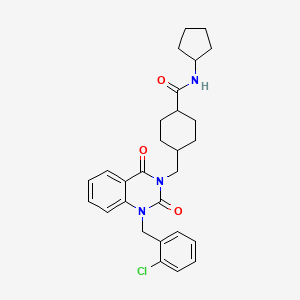

![N-[(3-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740822.png)

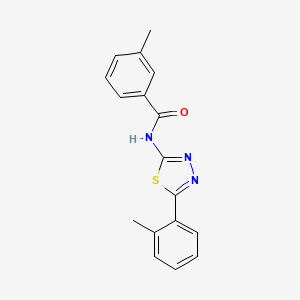

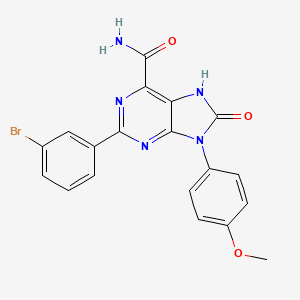

![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)

![3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride](/img/structure/B2740833.png)